molecular formula C9H15ClO2 B15124619 6-Chlorohexyl prop-2-enoate CAS No. 133123-02-1

6-Chlorohexyl prop-2-enoate

Cat. No.: B15124619
CAS No.: 133123-02-1
M. Wt: 190.67 g/mol
InChI Key: AUZPKZGIOYCYNV-UHFFFAOYSA-N
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Description

2-Propenoic acid, 6-chlorohexyl ester, also known as 6-chlorohexyl acrylate, is an organic compound with the molecular formula C9H15ClO2. It is a derivative of acrylic acid and is characterized by the presence of a chlorohexyl group attached to the ester functionality. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propenoic acid, 6-chlorohexyl ester is typically synthesized through the esterification of acrylic acid with 6-chlorohexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of 2-Propenoic acid, 6-chlorohexyl ester involves the continuous esterification process. This process utilizes large-scale reactors and efficient separation techniques to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 6-chlorohexyl ester primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The ester group can be hydrolyzed to release acrylic acid, which can further participate in various biochemical pathways. The chlorohexyl group can interact with biological targets, potentially leading to modifications in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 6-chlorohexyl ester is unique due to its specific combination of the chlorohexyl group and the acrylate functionality. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in polymer chemistry and material science .

Properties

IUPAC Name

6-chlorohexyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-2-9(11)12-8-6-4-3-5-7-10/h2H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZPKZGIOYCYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569209
Record name 6-Chlorohexyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133123-02-1
Record name 6-Chlorohexyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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